![molecular formula C14H10F2O B1596382 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone CAS No. 59396-50-8](/img/structure/B1596382.png)
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone
Overview
Description
“4-Fluoro-3-methylphenyl 4-fluorophenyl ketone” is a heterocyclic organic compound . It has the molecular formula C14H10F2O and a molecular weight of 232.225406 g/mol . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)-(4-fluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-methylphenyl 4-fluorophenyl ketone” includes two phenyl rings, one of which is substituted with a methyl group and a fluoro group, and the other is substituted with a fluoro group . The exact mass of the compound is 232.07000 .Physical And Chemical Properties Analysis
The compound has a boiling point of 338ºC at 760 mmHg and a flash point of 129.5ºC . The density of the compound is 1.208g/cm³ . It has 0 H-Bond Donor and 3 H-Bond Acceptor .Scientific Research Applications
Chiral Catalysts for Asymmetric Synthesis
Chiral fluoro ketones have been explored for their potential in asymmetric catalysis, particularly in epoxidation reactions. Denmark and Matsuhashi (2002) synthesized two chiral fluoro ketones and evaluated their effectiveness as enantioselective catalysts in asymmetric epoxidation with Oxone. Although one ketone showed excellent reactivity, its enantioselectivity was modest, indicating the complex interplay between ketone structure and catalytic performance (Denmark & Matsuhashi, 2002).
Inhibitors of Hydrolytic Enzymes
Fluoro ketones have also been investigated as potent inhibitors of hydrolytic enzymes, such as acetylcholinesterase and carboxypeptidase A, due to their ability to form stable hemiketal with active-site residues. Gelb, Svaren, and Abeles (1985) demonstrated that certain fluoro ketones are significantly more effective as inhibitors compared to their non-fluorinated counterparts, which has implications for the design of enzyme inhibitors and therapeutic agents (Gelb, Svaren, & Abeles, 1985).
Advanced Materials: Polyaryletherketones
In the field of polymer science, fluoro ketones serve as key intermediates in the synthesis of high-performance polymers such as polyaryletherketones. Attwood et al. (1981) reported the synthesis of crystalline polyaryletherketones with high molecular weight through polycondensation of bis-4-fluorophenyl ketones, highlighting their significance in developing advanced materials with desirable thermal and mechanical properties (Attwood et al., 1981).
Medicinal Chemistry Applications
Peptidyl fluoromethyl ketones play a crucial role in medicinal chemistry due to their selective inhibition of serine and cysteine proteases, which are involved in various diseases. Citarella and Micale (2020) discussed the importance of these compounds in studying proteolytic activity and designing targeted therapeutics for conditions such as cancer and viral infections (Citarella & Micale, 2020).
properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWPGBBYZXGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208114 | |
Record name | 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |
CAS RN |
59396-50-8 | |
Record name | (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59396-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059396508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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